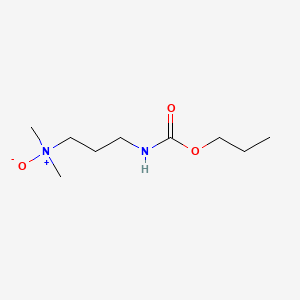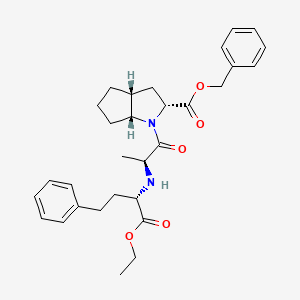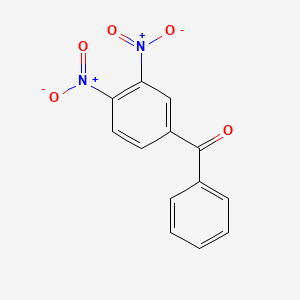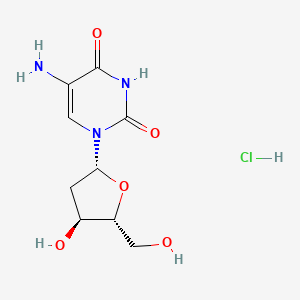![molecular formula C11H15N3 B13417961 1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine CAS No. 53374-48-4](/img/structure/B13417961.png)
1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine: is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine can be achieved through various methods. One common approach involves the condensation of imidazo[1,2-a]pyridine with appropriate alkylating agents under basic conditions . Another method includes multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods: Industrial production often employs scalable methods such as multicomponent reactions and oxidative coupling . These methods are favored for their efficiency and ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine is used as a precursor for synthesizing more complex heterocyclic compounds .
Biology: Biologically, this compound has shown potential in various assays for its antimicrobial and antiviral properties .
Medicine: In medicinal chemistry, derivatives of imidazo[1,2-a]pyridine are being explored for their potential as therapeutic agents, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound is used in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mechanism of Action
The mechanism of action of [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting pathways related to inflammation, cell proliferation, and microbial growth . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with different electronic properties and reactivity.
Uniqueness: [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
CAS No. |
53374-48-4 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylbutan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-2-9(12)7-10-8-13-11-5-3-4-6-14(10)11/h3-6,8-9H,2,7,12H2,1H3 |
InChI Key |
IQTRUYKKVNATOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=C2N1C=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)







